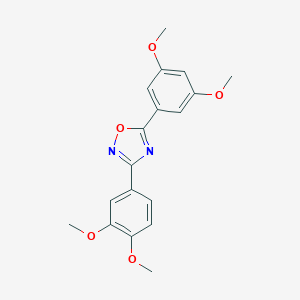![molecular formula C28H26BrNO5 B301945 (9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301945.png)
(9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid, also known as BBA, is a novel compound synthesized in recent years. This compound has attracted significant attention due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of (9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid is not fully understood. However, studies have suggested that (9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid may inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell proliferation. By inhibiting HDACs, (9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid may prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
(9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been shown to have both biochemical and physiological effects. Biochemically, (9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been shown to inhibit HDAC activity and induce apoptosis in cancer cells. Physiologically, (9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been shown to inhibit tumor growth in animal models and reduce the expression of proteins involved in cancer cell proliferation.
Advantages and Limitations for Lab Experiments
One advantage of using (9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid in lab experiments is its specificity for HDAC inhibition. (9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been shown to selectively inhibit HDAC activity without affecting other enzymes or proteins. This specificity makes (9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid a useful tool for studying the role of HDACs in various biological processes. However, one limitation of using (9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer (9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid to cells or animals in lab experiments.
Future Directions
There are several future directions for research on (9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid. One direction is to further investigate the mechanism of action of (9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid. Understanding how (9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibits HDAC activity and induces apoptosis in cancer cells could lead to the development of more effective cancer treatments. Another direction is to explore the potential of (9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid in combination with other anticancer agents. Studies have shown that (9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid can enhance the anticancer effects of other agents, such as paclitaxel. Finally, future research could focus on improving the solubility of (9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid in aqueous solutions, which would make it a more practical tool for lab experiments.
Synthesis Methods
The synthesis of (9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid involves a series of chemical reactions. The starting material is 2-(benzyloxy)-5-bromobenzaldehyde, which is reacted with ethyl acetoacetate in the presence of a base to form a 2-(benzyloxy)-5-bromophenyl-1,3-dioxolane intermediate. The intermediate is then reacted with acetic anhydride and a catalytic amount of p-toluenesulfonic acid to form (9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid.
Scientific Research Applications
(9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that (9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has anticancer properties and can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. (9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
Product Name |
(9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid |
|---|---|
Molecular Formula |
C28H26BrNO5 |
Molecular Weight |
536.4 g/mol |
IUPAC Name |
2-[9-(5-bromo-2-phenylmethoxyphenyl)-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid |
InChI |
InChI=1S/C28H26BrNO5/c29-18-12-13-24(35-16-17-6-2-1-3-7-17)19(14-18)26-27-20(8-4-10-22(27)31)30(15-25(33)34)21-9-5-11-23(32)28(21)26/h1-3,6-7,12-14,26H,4-5,8-11,15-16H2,(H,33,34) |
InChI Key |
KCDPKGSDTDVLDJ-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(C3=C(N2CC(=O)O)CCCC3=O)C4=C(C=CC(=C4)Br)OCC5=CC=CC=C5)C(=O)C1 |
Canonical SMILES |
C1CC2=C(C(C3=C(N2CC(=O)O)CCCC3=O)C4=C(C=CC(=C4)Br)OCC5=CC=CC=C5)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[3-methoxy-4-(prop-2-ynyloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B301873.png)
![4-[3-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B301875.png)
![N-cycloheptyl-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide](/img/structure/B301877.png)

![2-(2,5-dimethylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B301881.png)
![Ethyl 2-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B301883.png)
![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B301885.png)
![N'-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B301886.png)
![4-chloro-N-(4-ethoxyphenyl)-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B301888.png)
![ethyl 4-(5-{(E)-[2-(cyanoacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B301889.png)
![N'-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B301890.png)